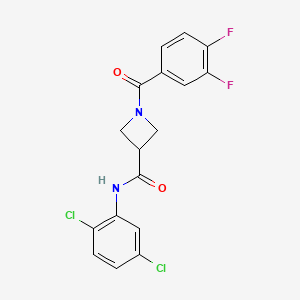
N-(2,5-dichlorophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H12Cl2F2N2O2 and its molecular weight is 385.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antidepressant/Nootropic Activities
In a study focusing on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazine, researchers investigated the antidepressant and nootropic activities of these compounds. The study involved the synthesis of 2-azetidinones using stirring and sonication methods, followed by cyclocondensation with chloroacetyl chloride. Notably, compounds with 2,5-dimethoxy substitution on the aryl ring exhibited the highest antidepressant activity. Additionally, compounds with para nitro substitution on the aryl ring showed significant nootropic activity in the elevated plus maze test and passive avoidance test in mice. This research confirmed the potential of the 2-azetidinone skeleton as a CNS active agent, suggesting its use in developing potent and safe CNS active agents for therapeutic applications (Thomas et al., 2016).
Antitumor Imidazotetrazines
Synthesis and Antitumor Properties
A study on the synthesis and chemistry of antitumor imidazotetrazines explored the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates. The 3-(2-chloroethyl) derivative exhibited curative activity against L-1210 and P388 leukemia and was proposed to act as a prodrug modification of the acyclic triazene. This compound showed potential in ring-opening to form triazene in aqueous sodium carbonate, highlighting its relevance in antitumor applications (Stevens et al., 1984).
Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives
Antipathogenic Activity
Research on thiourea derivatives synthesized a variety of acylthioureas with significant antipathogenic activity. The study noted that the anti-pathogenic activity was correlated with the presence of one iodine, bromide, or fluorine, and two or three chloride atoms on the N-phenyl substituent of the thiourea moiety. These compounds showed notable activity against Pseudomonas aeruginosa and Staphylococcus aureus, known for their ability to grow in biofilms. The findings demonstrate the potential of these derivatives as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Diaryl Dihydropyrazole-3-Carboxamides and Antiobesity Activity
Synthesis and Evaluation for Appetite Suppression
A study on diaryl dihydropyrazole-3-carboxamides synthesized analogues of these compounds and evaluated their activities for appetite suppression and body weight reduction in animal models. The bisulfate salt of specific compounds showed significant body weight reduction, attributed to CB1 antagonistic activity. Molecular modeling studies also showed interactions of these compounds with the CB1 receptor, similar to known antagonists like rimonabant (Srivastava et al., 2007).
Synthesis of Tetrahydropyrimidine-2-thiones and Thiazolopyrimidine Derivatives
Antimicrobial Activity
In a study on the synthesis of tetrahydropyrimidine-2-thiones and their thiazolopyrimidine derivatives, compounds were synthesized and evaluated for antimicrobial activities. Some compounds exhibited significant inhibition against bacterial and fungal growth, highlighting their potential as biological agents (Akbari et al., 2008).
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F2N2O2/c18-11-2-3-12(19)15(6-11)22-16(24)10-7-23(8-10)17(25)9-1-4-13(20)14(21)5-9/h1-6,10H,7-8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPHGDZIYGANTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
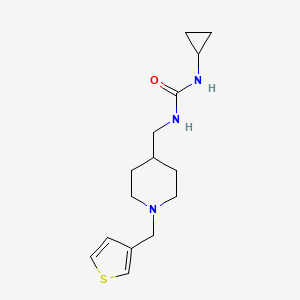

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate](/img/structure/B2704353.png)
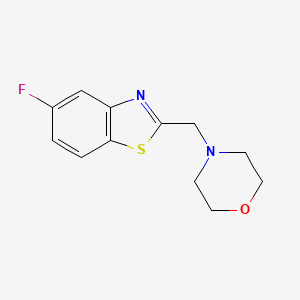

![1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2704361.png)
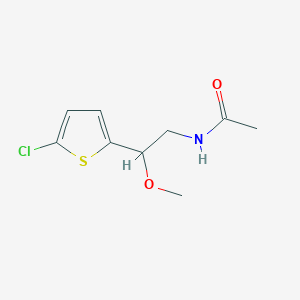
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B2704363.png)
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2704365.png)
![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-ol](/img/structure/B2704368.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2704371.png)
![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2704372.png)
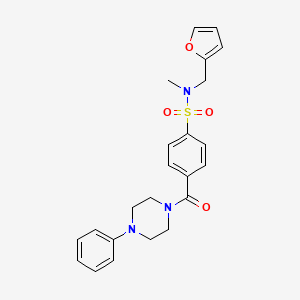
![[Naphthalen-1-yl(phenyl)methyl]hydrazine](/img/structure/B2704374.png)
